3-fluoro-N-methylbenzamide
Overview
Description
3-fluoro-N-methylbenzamide, also known as N-Methyl 3-fluorobenzamide, is a compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is also known by other synonyms such as 5-fluoro-N-methyl-benzamide and Benzamide, 3-fluoro-N-methyl- . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 3-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is AOSZITJMCUMUCD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 153.15 and a molecular formula of C8H8FNO . It has a complexity of 149 and a topological polar surface area of 29.1Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Scientific Research Applications
NK1/NK2 Antagonist for Treating Disorders
3-Fluoro-N-methylbenzamide has been noted for its use in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression, as part of its role as an NK1/NK2 antagonist. This application underscores its therapeutic potential in diverse medical conditions (Norman, 2008).
Foldamer Structural Elements
In a study of foldamer structural elements, this compound demonstrated the ability to fine-tune the rigidity of oligomer backbones. This property is significant for the rational design of novel arylamide foldamers, indicating its utility in material science and molecular engineering (Galan et al., 2009).
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist
Research has identified this compound derivatives as potent mGluR1 antagonists. These compounds exhibit excellent subtype selectivity and pharmacokinetic profiles, suggesting their potential in neurological and psychiatric disorder treatment (Satoh et al., 2009).
Amide-Directed Fluorination
The compound's role in amide-directed fluorination highlights its relevance in synthetic chemistry. It participates in reactions leading to the selective fluorination of various C-H bonds, mediated by iron, demonstrating its versatility and potential in organic synthesis (Groendyke et al., 2016).
PET Ligand for Imaging mGluR1
This compound derivatives have been developed as PET ligands for imaging the metabotropic glutamate receptor subtype 1 in the brain. Their use in PET imaging offers insights into the receptor's distribution and function, making them valuable in neuroscience research (Yamasaki et al., 2011).
Neurokinin-2 Receptor Antagonists
Structurally derived analogues of this compound, acting as neurokinin-2 (NK2) receptor antagonists, have been synthesized. These compounds demonstrate significant potential in treating conditions mediated by NK2 receptors (Huang et al., 2004).
GPR52 Agonists
Derivatives of this compound have been explored as GPR52 agonists, potentially aiding in the treatment of psychiatric disorders. This research provides a basis for the development of novel therapeutic agents (Tokumaru et al., 2017).
Mechanism of Action
Target of Action
3-Fluoro-N-methylbenzamide is a derivative of N-Methylbenzamide . N-Methylbenzamide is known to be a potent inhibitor of PDE10A (phosphodiesterase 10A), a protein that is abundant only in brain tissue . Therefore, it is plausible that this compound may also target PDE10A or similar proteins.
Mode of Action
Inhibition of PDE10A can lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in signal transduction .
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including memory, learning, and inflammation .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially lead to increased levels of cAMP and cGMP, affecting various cellular processes .
Properties
IUPAC Name |
3-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZITJMCUMUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399715 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-39-3 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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